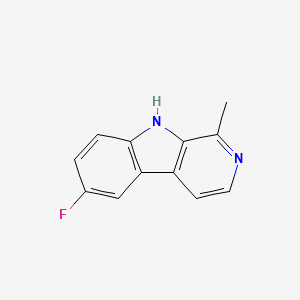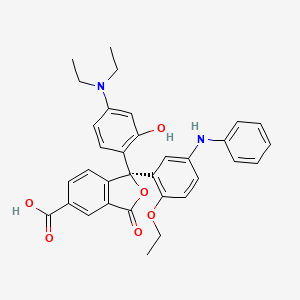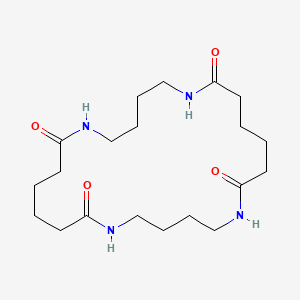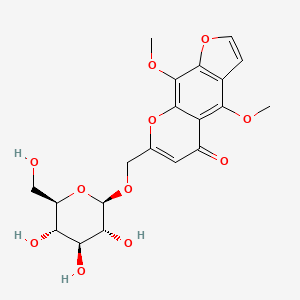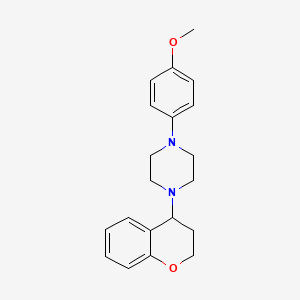
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with neurotransmitter receptors or other cell surface proteins.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine: Lacks the methoxy group on the phenyl ring.
4-(4-Methoxyphenyl)piperazine: Lacks the benzopyran ring.
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
81816-70-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-17-8-6-16(7-9-17)21-11-13-22(14-12-21)19-10-15-24-20-5-3-2-4-18(19)20/h2-9,19H,10-15H2,1H3 |
InChI Key |
AUFBJUWSDUDEGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCOC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


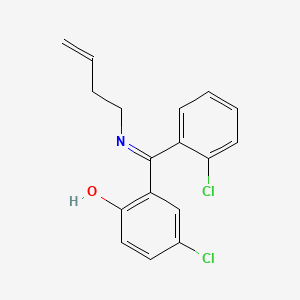
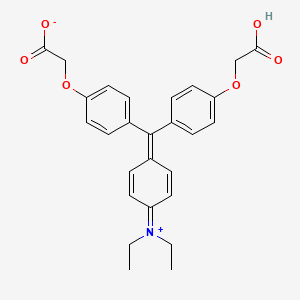
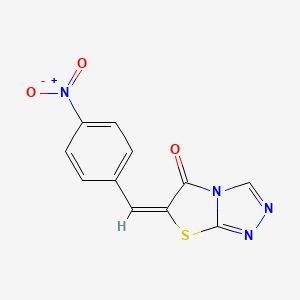
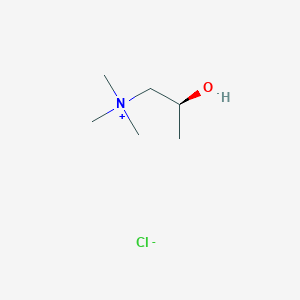

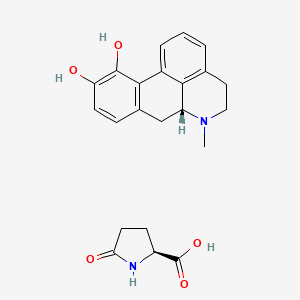
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
